
L-4-Hydroxyphenyl-d4-alanine-d1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-4-Hydroxyphenyl-d4-alanine-d1: is a synthetic amino acid that is commonly used in medical research. It is a stable isotope-labeled compound, often utilized as a tracer in metabolic studies and as a reference standard in analytical chemistry. The compound has a molecular formula of C9H11NO3 and a molecular weight of 181.19 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-4-Hydroxyphenyl-d4-alanine-d1 involves the incorporation of deuterium atoms into the phenyl and alanine moieties. This can be achieved through various chemical and enzymatic methods. One common approach is the use of deuterated reagents in the synthesis process to ensure the incorporation of deuterium at specific positions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-purity deuterated reagents and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: L-4-Hydroxyphenyl-d4-alanine-d1 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
L-4-Hydroxyphenyl-d4-alanine-d1 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study metabolic pathways and reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation and transformation of amino acids in biological systems.
Medicine: Utilized in medical research to investigate the metabolism of amino acids and their role in various diseases.
Industry: Applied in the production of stable isotope-labeled compounds for use in research and development.
Wirkmechanismus
The mechanism of action of L-4-Hydroxyphenyl-d4-alanine-d1 involves its incorporation into metabolic pathways where it acts as a tracer. The compound is metabolized similarly to its non-deuterated counterpart, allowing researchers to study the dynamics of amino acid metabolism. The molecular targets and pathways involved include the dopamine synthesis pathway, where it is converted to dopamine through enzymatic reactions .
Vergleich Mit ähnlichen Verbindungen
L-3,4-Dihydroxyphenylalanine (L-DOPA): A precursor to dopamine, used in the treatment of Parkinson’s disease.
L-Phenylalanine: An essential amino acid involved in the biosynthesis of proteins.
L-Tyrosine: A precursor to neurotransmitters such as dopamine, norepinephrine, and epinephrine.
Uniqueness: L-4-Hydroxyphenyl-d4-alanine-d1 is unique due to its stable isotope labeling, which allows for precise tracing in metabolic studies. This makes it particularly valuable in research settings where understanding the detailed dynamics of amino acid metabolism is crucial.
Eigenschaften
CAS-Nummer |
1226919-57-8 |
---|---|
Molekularformel |
C9H11NO3 |
Molekulargewicht |
186.222 |
IUPAC-Name |
(2S)-2-amino-2-deuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D,8D |
InChI-Schlüssel |
OUYCCCASQSFEME-DINGIVGRSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O |
Synonyme |
L-4-Hydroxyphenyl-d4-alanine-d1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.